3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile
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Overview
Description
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is a complex organic compound that features a pyrrolidine ring, a benzonitrile group, and a methylpyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidine ring, the introduction of the benzonitrile group, and the attachment of the methylpyridazinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, benzonitrile derivatives, and methylpyridazinyl-containing molecules. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Benzonitrile derivatives with different substituents
- Methylpyridazinyl derivatives with varying functional groups
Uniqueness
3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile is unique due to its specific combination of functional groups and its potential for diverse biological activity The presence of the pyrrolidine ring contributes to its three-dimensional structure and stereochemistry, enhancing its ability to interact with biological targets
Properties
IUPAC Name |
3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-12-5-6-16(20-19-12)23-15-7-8-21(11-15)17(22)14-4-2-3-13(9-14)10-18/h2-6,9,15H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUIULISUDQNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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